molecular formula C20H18N2 B3632613 5,6-DIMETHYL-1-(2-NAPHTHYLMETHYL)-1H-1,3-BENZIMIDAZOLE

5,6-DIMETHYL-1-(2-NAPHTHYLMETHYL)-1H-1,3-BENZIMIDAZOLE

Cat. No.: B3632613
M. Wt: 286.4 g/mol
InChI Key: LWRUILMKCRMQNY-UHFFFAOYSA-N
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Description

5,6-Dimethyl-1-(2-naphthylmethyl)-1H-1,3-benzimidazole is a synthetic organic compound belonging to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry This particular compound features a benzimidazole core with dimethyl substitutions at positions 5 and 6, and a naphthylmethyl group at position 1

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dimethyl-1-(2-naphthylmethyl)-1H-1,3-benzimidazole typically involves the condensation of o-phenylenediamine with a suitable aldehyde or ketone. One common method includes the reaction of 5,6-dimethyl-o-phenylenediamine with 2-naphthaldehyde under acidic conditions to form the desired benzimidazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethyl-1-(2-naphthylmethyl)-1H-1,3-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzimidazole ring or the naphthylmethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding benzimidazole N-oxide derivatives.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

5,6-Dimethyl-1-(2-naphthylmethyl)-1H-1,3-benzimidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,6-dimethyl-1-(2-naphthylmethyl)-1H-1,3-benzimidazole involves its interaction with specific molecular targets. For example, it may bind to DNA or proteins, inhibiting their function and leading to cell cycle arrest or apoptosis in cancer cells . The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 5,6-Dimethyl-2-methylbenzimidazole
  • 5,6-Dimethyl-3-(naphthalen-2-ylmethyl)-1H-benzimidazole
  • 5,6-Dimethyl-1-(4-methylbenzyl)-1H-benzimidazole

Uniqueness

5,6-Dimethyl-1-(2-naphthylmethyl)-1H-1,3-benzimidazole is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties. Its naphthylmethyl group enhances its ability to interact with hydrophobic pockets in biological targets, making it a valuable compound for drug discovery and development .

Properties

IUPAC Name

5,6-dimethyl-1-(naphthalen-2-ylmethyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2/c1-14-9-19-20(10-15(14)2)22(13-21-19)12-16-7-8-17-5-3-4-6-18(17)11-16/h3-11,13H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWRUILMKCRMQNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)CC3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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